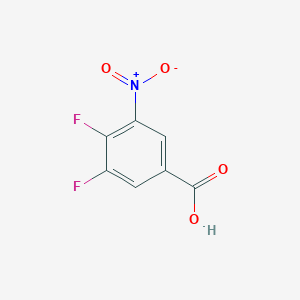
2-(2-吡啶基)-6-(三氟甲基)-4-嘧啶醇
描述
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is a compound that features a pyridine ring and a pyrimidine ring, both of which are important heterocyclic structures in organic chemistry. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields.
科学研究应用
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用机制
Target of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that the trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials .
生化分析
Biochemical Properties
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known to enhance the compound’s lipophilicity and metabolic stability . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity. Additionally, 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol can bind to specific protein targets, influencing their function and stability .
Cellular Effects
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, including those involved in inflammation and apoptosis . The compound has been shown to modulate gene expression, leading to changes in the expression levels of key regulatory genes. Furthermore, 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol can affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . Additionally, 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol can interact with transcription factors, modulating their ability to regulate gene expression . These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
Studies on the dosage effects of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol in animal models have revealed that the compound exhibits dose-dependent effects. At lower doses, the compound can enhance cellular function and promote beneficial biochemical changes . At higher doses, 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol may induce toxic or adverse effects, including oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism . Additionally, 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol can affect the levels of specific metabolites, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm and nucleus, where it can exert its biochemical effects . Additionally, 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol may undergo post-translational modifications that influence its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol typically involves the formation of the pyrimidine ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with a trifluoromethyl-substituted diketone can yield the desired pyrimidinol compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the pyrimidine ring and the introduction of the trifluoromethyl group. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule .
相似化合物的比较
Similar Compounds
2-(2-Pyridinyl)-4-pyrimidinol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)-4-pyrimidinol: Lacks the pyridine ring, affecting its stability and activity.
Uniqueness
2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is unique due to the presence of both the pyridine and pyrimidine rings, along with the trifluoromethyl group. This combination enhances its chemical stability, biological activity, and versatility in various applications .
属性
IUPAC Name |
2-pyridin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQQQWUVWWVDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379379 | |
| Record name | 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338404-77-6 | |
| Record name | 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




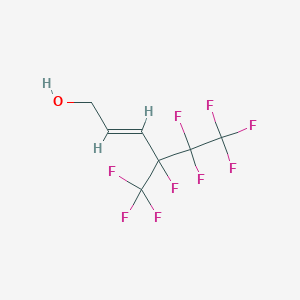



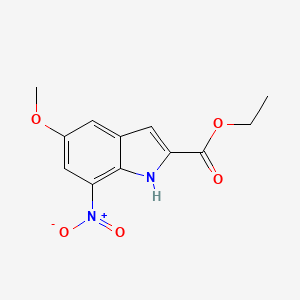

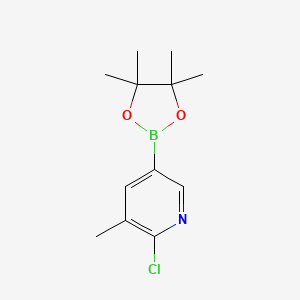
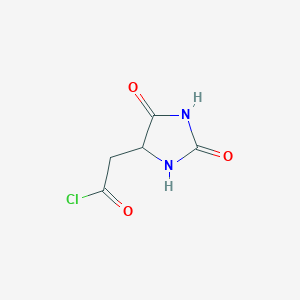
![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)
![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)

